Unveiling the Molecular Architecture: A Technical Guide to the Structure Elucidation of Methyl 7-methoxy-2,2-diphenyl-1,3-benzodioxole-5-carboxylate
Unveiling the Molecular Architecture: A Technical Guide to the Structure Elucidation of Methyl 7-methoxy-2,2-diphenyl-1,3-benzodioxole-5-carboxylate
Introduction: A Molecule of Intrigue and Potential
Methyl 7-methoxy-2,2-diphenyl-1,3-benzodioxole-5-carboxylate is a compound of significant interest in the realms of medicinal chemistry and materials science. Its rigid, three-dimensional structure, featuring a central benzodioxole core flanked by two phenyl rings and further functionalized with methoxy and methyl carboxylate groups, presents a unique scaffold for the design of novel therapeutic agents and advanced materials.[1] The precise arrangement of these functional groups dictates the molecule's steric and electronic properties, which in turn govern its interactions with biological targets or its performance in material applications. Consequently, unambiguous confirmation of its molecular structure is a critical prerequisite for any meaningful research and development endeavor.
This in-depth technical guide provides a comprehensive walkthrough of the analytical methodologies employed to elucidate the structure of methyl 7-methoxy-2,2-diphenyl-1,3-benzodioxole-5-carboxylate. Moving beyond a mere recitation of techniques, this guide delves into the strategic rationale behind the selection of each analytical method and the logical interpretation of the resulting data. By integrating data from multiple spectroscopic techniques, we will construct a self-validating and irrefutable confirmation of the compound's molecular architecture.
The Strategic Approach to Structure Elucidation: A Multi-Faceted Analysis
The elucidation of a complex organic structure is akin to solving a molecular puzzle. No single piece of information is sufficient; rather, a confluence of data from various analytical techniques is required to assemble a complete and accurate picture. Our strategy for methyl 7-methoxy-2,2-diphenyl-1,3-benzodioxole-5-carboxylate is a systematic, multi-pronged approach that leverages the strengths of several powerful spectroscopic methods.
Caption: A workflow diagram illustrating the systematic approach to structure elucidation.
Part 1: Deciphering the Elemental Composition and Molecular Weight with Mass Spectrometry
Mass spectrometry (MS) is the foundational technique in structure elucidation, providing the precise molecular weight and elemental composition of a compound. For methyl 7-methoxy-2,2-diphenyl-1,3-benzodioxole-5-carboxylate, high-resolution mass spectrometry (HRMS) is employed to determine its exact mass, which allows for the unambiguous calculation of its molecular formula.
Experimental Protocol: High-Resolution Mass Spectrometry (HRMS)
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Sample Preparation: A dilute solution of the analyte is prepared in a suitable volatile solvent, such as methanol or acetonitrile.
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Ionization: Electrospray ionization (ESI) is a soft ionization technique that is ideal for generating the intact molecular ion of the compound.
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Mass Analysis: The ionized sample is introduced into a high-resolution mass analyzer, such as a time-of-flight (TOF) or Orbitrap instrument.
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Data Acquisition: The mass-to-charge ratio (m/z) of the molecular ion is measured with high precision (typically to four or five decimal places).
Predicted Mass Spectrometry Data
| Ion | Predicted m/z |
| [M+H]⁺ | 377.1338 |
| [M+Na]⁺ | 399.1157 |
The molecular formula of C₂₂H₁₈O₅ yields a theoretical monoisotopic mass of 376.1154 u. The observation of a protonated molecule [M+H]⁺ at m/z 377.1338 in the positive ion mode ESI-HRMS spectrum would strongly support this molecular formula.
Fragmentation Analysis: Unveiling Structural Motifs
Electron Ionization (EI) mass spectrometry, a harder ionization technique, provides valuable structural information through the analysis of fragmentation patterns.[2] The energetically unstable molecular ion fragments in a predictable manner, yielding smaller, charged fragments that are indicative of the original structure.
Predicted EI-MS Fragmentation Pattern
| m/z | Fragment Ion | Proposed Structure of Fragment |
| 376 | [M]⁺ | Molecular Ion |
| 345 | [M - OCH₃]⁺ | Loss of the methoxy group from the ester |
| 317 | [M - COOCH₃]⁺ | Loss of the methyl carboxylate group |
| 299 | [M - C₆H₅]⁺ | Loss of a phenyl group |
| 165 | [C₁₃H₉]⁺ | Diphenylmethyl cation |
| 105 | [C₆H₅CO]⁺ | Benzoyl cation |
| 77 | [C₆H₅]⁺ | Phenyl cation |
The fragmentation pattern provides key insights into the compound's structure. The loss of 31 amu (-OCH₃) and 59 amu (-COOCH₃) are characteristic of a methyl ester. The presence of fragments at m/z 165, 105, and 77 are strong indicators of the diphenylmethyl and benzoyl moieties.
Part 2: Identifying Key Functional Groups with Infrared Spectroscopy
Infrared (IR) spectroscopy is a rapid and non-destructive technique that identifies the functional groups present in a molecule by detecting their characteristic vibrational frequencies.[3]
Experimental Protocol: Fourier-Transform Infrared (FTIR) Spectroscopy
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Sample Preparation: A small amount of the solid sample is mixed with dry potassium bromide (KBr) and pressed into a thin, transparent pellet. Alternatively, the spectrum can be recorded using an Attenuated Total Reflectance (ATR) accessory.
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Data Acquisition: The sample is irradiated with infrared light over a range of wavenumbers (typically 4000-400 cm⁻¹), and the absorption of light at specific frequencies is measured.
Predicted Infrared Absorption Bands
| Wavenumber (cm⁻¹) | Vibration | Functional Group |
| ~3050 | C-H stretch | Aromatic C-H |
| ~2950 | C-H stretch | Aliphatic C-H (methoxy & methyl) |
| ~1720 | C=O stretch | Ester carbonyl |
| ~1600, ~1480 | C=C stretch | Aromatic ring |
| ~1250, ~1040 | C-O stretch | Ether and ester |
| ~930 | O-C-O stretch | Benzodioxole ring |
The strong absorption band around 1720 cm⁻¹ is a definitive indicator of the ester carbonyl group. The bands in the 1600-1480 cm⁻¹ region confirm the presence of aromatic rings. The characteristic C-O stretching vibrations and the O-C-O stretch of the benzodioxole ring provide further evidence for the proposed structure.
Part 3: Mapping the Carbon-Hydrogen Framework with Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the detailed structure of organic molecules in solution.[4] Through a series of one-dimensional (¹H and ¹³C) and two-dimensional (COSY, HSQC, HMBC) experiments, we can map out the complete connectivity of the molecule.
Molecular Structure with Atom Numbering
Caption: Numbering scheme for methyl 7-methoxy-2,2-diphenyl-1,3-benzodioxole-5-carboxylate used for NMR assignments.
Experimental Protocol: NMR Spectroscopy
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Sample Preparation: 5-10 mg of the compound is dissolved in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃) in a 5 mm NMR tube.
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¹H NMR Acquisition: A standard one-dimensional proton NMR spectrum is acquired.
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¹³C NMR Acquisition: A proton-decoupled carbon-13 NMR spectrum is acquired.
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2D NMR Acquisition: A suite of 2D NMR experiments, including COSY, HSQC, and HMBC, are performed to establish correlations between protons and carbons.[5]
Predicted ¹H NMR Spectral Data (500 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| 7.50 - 7.30 | m | 10H | Phenyl protons |
| 7.25 | d, J = 1.5 Hz | 1H | H-4 |
| 6.95 | d, J = 1.5 Hz | 1H | H-6 |
| 3.90 | s | 3H | 7-OCH₃ |
| 3.85 | s | 3H | 5-COOCH₃ |
The ¹H NMR spectrum is expected to show distinct signals for the aromatic protons on the benzodioxole ring, the ten protons of the two phenyl groups, and the two methoxy groups. The small coupling constant between H-4 and H-6 is characteristic of a meta relationship.
Predicted ¹³C NMR Spectral Data (125 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Assignment |
| 166.0 | C=O (ester) |
| 152.0 | C-7 |
| 148.0 | C-9 |
| 142.0 | C-8 |
| 140.0 | C-ipso (phenyl) |
| 129.5 | C-ortho/para (phenyl) |
| 128.0 | C-meta (phenyl) |
| 125.0 | C-5 |
| 118.0 | C-2 |
| 109.0 | C-6 |
| 105.0 | C-4 |
| 56.5 | 7-OCH₃ |
| 52.0 | 5-COOCH₃ |
The ¹³C NMR spectrum will provide a count of all unique carbon atoms in the molecule. The chemical shifts are highly informative; for instance, the signal around 166.0 ppm is characteristic of an ester carbonyl carbon, while the signal at approximately 118.0 ppm is typical for the quaternary carbon of the diphenylmethyl group in the benzodioxole ring. The chemical shift of the methoxy carbon can also be indicative of its position on the aromatic ring.[6][7]
2D NMR Spectroscopy: Connecting the Pieces
Two-dimensional NMR experiments are crucial for unambiguously establishing the connectivity of the molecule.
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COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings, allowing for the identification of adjacent protons.[5] In our target molecule, a cross-peak between the signals at δ 7.25 and δ 6.95 would confirm the meta-relationship of H-4 and H-6.
Caption: Diagram illustrating the expected COSY correlation between H-4 and H-6.
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HSQC (Heteronuclear Single Quantum Coherence): This experiment identifies direct one-bond correlations between protons and the carbons they are attached to.[5] This allows for the direct assignment of the protonated carbons in the ¹³C NMR spectrum.
-
HMBC (Heteronuclear Multiple Bond Correlation): This is arguably the most informative 2D NMR experiment for structure elucidation, as it reveals correlations between protons and carbons over two to three bonds.[8] These long-range correlations are the key to piecing together the molecular skeleton.
Key Predicted HMBC Correlations
| Proton (δ, ppm) | Correlated Carbon(s) (δ, ppm) |
| H-4 (7.25) | C-5, C-6, C-8, C-9 |
| H-6 (6.95) | C-4, C-5, C-7, C-8 |
| 7-OCH₃ (3.90) | C-7 |
| 5-COOCH₃ (3.85) | C=O (ester), C-5 |
The HMBC correlations provide the final, irrefutable evidence for the connectivity of the molecule. For example, the correlation between the protons of the 7-methoxy group and the C-7 carbon confirms the position of this substituent. Similarly, the correlations from H-4 and H-6 to the surrounding carbons will definitively establish the substitution pattern on the benzodioxole ring.
Caption: Diagram showing key long-range HMBC correlations for structure confirmation.
Conclusion: A Confirmed Structure and a Foundation for Future Research
Through the systematic and integrated application of mass spectrometry, infrared spectroscopy, and a suite of one- and two-dimensional NMR experiments, the structure of methyl 7-methoxy-2,2-diphenyl-1,3-benzodioxole-5-carboxylate can be unequivocally elucidated. The data from each technique corroborates the others, providing a self-validating and robust confirmation of the molecular architecture. This confirmed structure serves as a critical foundation for further research into the biological activities and material properties of this intriguing molecule, paving the way for its potential application in drug discovery and materials science.
References
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Intertek. (n.d.). Molecular Structure Characterisation and Structural Elucidation. Retrieved from [Link]
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LibreTexts Chemistry. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]
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